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Compound of Interest

Compound Name: ChX710

Cat. No.: B15613661

An In-Depth Technical Guide to the Chemical Series ChX710

This technical guide provides a comprehensive overview of the chemical series ChX710,
focusing on its discovery, mechanism of action, and experimental characterization. The
information is intended for researchers, scientists, and drug development professionals working
in immunology, virology, and oncology.

Introduction to ChX710

ChX710 is a prototypical member of a 1H-benzimidazole-4-carboxamide chemical series
identified in a high-throughput screen for novel modulators of the innate immune system.[1] It
was discovered as a compound that induces the expression of Interferon-Stimulated Genes
(ISGs) through the activation of an Interferon-Stimulated Response Element (ISRE) promoter
sequence.[1] While it does not induce type | interferon (IFN) secretion on its own, ChX710
primes the cellular response to cytosolic DNA, leading to a synergistic enhancement of IFN-[3
secretion and ISG expression in a STING-dependent manner.[1]

Chemical Properties

Property Value

Chemical Name 1H-benzimidazole-4-carboxamide derivative
CAS Number 2438721-44-7

Molecular Formula C18H21N50

Molecular Weight 323.39 g/mol
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Mechanism of Action

ChX710 modulates the type | interferon response pathway. Its mechanism is distinct from direct

STING agonists. Key aspects of its action include:

ISRE Promoter Activation: ChX710 activates the ISRE promoter, a key element in the
transcriptional response to type | interferons.[1]

ISG Induction: Treatment with ChX710 leads to the upregulation of specific ISGs, such as
IF16 and IFI127.[2]

IRF3 Phosphorylation: ChX710 induces the phosphorylation of Interferon Regulatory Factor
3 (IRF3), a critical step in the activation of the type | interferon pathway.[1]

MAVS and IRF1 Dependence: The induction of ISRE by ChX710 is dependent on the
mitochondrial antiviral-signaling protein (MAVS) and Interferon Regulatory Factor 1 (IRF1).[1]

IRF3 Independence for ISRE Induction: Interestingly, while ChX710 induces IRF3
phosphorylation, the activation of the ISRE promoter itself is independent of IRF3.[1][3]

STING-Dependent Priming: ChX710 primes the cellular response to cytosolic DNA. This
priming effect, which results in enhanced IFN-3 production, is dependent on the STING
(Stimulator of Interferon Genes) protein.[1]

Quantitative Data

The following table summarizes the quantitative data for ChX710 and its parent compound,

ChX67779, from the primary literature.
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Compound Assay Cell Line Parameter Value Reference
ISRE-
Luciferase
ChX67779 HEK-293 EC50 ~25 uM [4]
Reporter
Assay
IFI27 mRNA Concentratio 12.5 uM, 25
ChX710 _ HEK-293T [2]
Induction n UM
IFI6 mMRNA Concentratio 12.5 uM, 25
ChX710 _ HEK-293T [2]
Induction n uM
IFI27 mRNA Concentratio
ChX710 _ PBMCs 12 uM, 25 pM 2]
Induction n

Signaling Pathway

The proposed signaling pathway for ChX710's activity is depicted below. ChX710 initiates a
signaling cascade that is dependent on MAVS and IRF1 to induce ISRE-mediated gene
expression. While it also leads to IRF3 phosphorylation, this is not required for ISRE activation.
The priming effect for the response to cytosolic DNA is dependent on STING.
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Caption: Proposed signaling pathway for ChX710.
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Experimental Protocols
High-Throughput Screening for ISRE Activators

This protocol describes the initial screening that led to the discovery of the ChX710 chemical
series.[1]

o Cell Line: HEK-293 cells stably expressing a luciferase reporter gene under the control of
five interferon-stimulated response elements (ISRE-luciferase).

e Assay Plate Preparation: 4 x 104 ISRE-luciferase HEK-293 cells per well were seeded in
96-well plates.

e Compound Treatment: Cells were incubated with compounds from a chemical library (10,000
synthetic compounds) at various concentrations (e.g., ranging from 3 to 100 uM for the
parent compound ChX67779). A DMSO-only control was included.[4]

¢ |ncubation: Plates were incubated for 24 hours.

e Luciferase Assay: Luciferase activity was measured to determine the level of ISRE induction.
High-Throughput Screening Workflow
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Caption: Workflow for the high-throughput screening of ISRE activators.

RT-gqPCR for ISG Expression

This protocol was used to quantify the induction of specific Interferon-Stimulated Genes.[2]

e Cell Lines: HEK-293T cells or Peripheral Blood Mononuclear Cells (PBMCs).
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o Treatment: Cells were left untreated (DMSO alone) or incubated with ChX710 at specified
concentrations (e.g., 12.5 uM and 25 pM) for various time points (e.g., 0, 4, 16, or 24 hours).

o RNA Extraction: Total RNA was extracted from the cells.
o Reverse Transcription: RNA was reverse-transcribed to cDNA.

o Quantitative PCR: gPCR was performed using primers specific for the target ISGs (e.g., IFI6,
IF127) and a housekeeping gene for normalization.

o Data Analysis: The fold induction of ISG expression was calculated relative to the untreated
control.

Western Blot for IRF3 Phosphorylation

This protocol was used to detect the phosphorylation of IRF3.

o Cell Lysate Preparation: Cells were treated with ChX710 or a control. Whole-cell extracts
were prepared using a suitable lysis buffer.

o Protein Quantification: Protein concentration in the lysates was determined.

o SDS-PAGE: Equal amounts of protein were separated by sodium dodecy! sulfate-
polyacrylamide gel electrophoresis.

o Protein Transfer: Proteins were transferred to a PVDF membrane.

e Immunoblotting: The membrane was blocked and then incubated with a primary antibody
specific for phosphorylated IRF3 (p-IRF3). A primary antibody against total IRF3 was used as
a control.

» Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody was used,
followed by detection with an enhanced chemiluminescence (ECL) substrate.

Conclusion

The ChX710 chemical series represents a novel class of immunomodulatory compounds. Its
unigue mechanism of action, involving the priming of the STING-dependent cytosolic DNA
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sensing pathway via a MAVS- and IRF1-dependent pathway, distinguishes it from direct STING
agonists. This provides a promising new avenue for the development of therapeutics for
infectious diseases and cancer. Further investigation into the precise molecular target(s) of
ChX710 and its in vivo efficacy is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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